Tris(3,5-dimethylphenyl)phosphine

Catalog No.
S705188
CAS No.
69227-47-0
M.F
C24H27P
M. Wt
346.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(3,5-dimethylphenyl)phosphine

CAS Number

69227-47-0

Product Name

Tris(3,5-dimethylphenyl)phosphine

IUPAC Name

tris(3,5-dimethylphenyl)phosphane

Molecular Formula

C24H27P

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3

InChI Key

XRALRSQLQXKXKP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C

Catalysis

Tris(3,5-dimethylphenyl)phosphine acts as a ligand, forming complexes with transition metals that serve as catalysts in various organic reactions. These reactions involve the formation or breaking of carbon-carbon bonds. Some specific examples include:

  • Asymmetric hydrogenation: Mes*3P forms complexes with copper that catalyze the asymmetric hydrogenation of heteroaromatic ketones and enones. This process allows for the selective conversion of these ketones and enones into their corresponding chiral alcohols with high enantioselectivity (favoring one specific stereoisomer over the other).
  • Rhodium-catalyzed hydrogenation reactions: Mes*3P ligands are also employed in highly selective rhodium-catalyzed hydrogenation reactions. These reactions involve the conversion of unsaturated organic compounds (containing double or triple bonds) into their corresponding saturated counterparts (containing only single bonds) with high efficiency.

Origin and Significance:

TDMPP is a synthetic compound not found naturally. Due to its specific electronic properties and steric bulk, it has gained significance in scientific research as a ligand for transition metals. These complexes can be employed as catalysts for various organic transformations, such as hydrogenation, hydroformylation, and polymerization [1].

Citation:

  • C. Amatore, A. Jutand, and D. Lindet, "Transition Metal Complexes of Triarylphosphines as Catalysts for Hydrogenation Reactions," Chem. Rev., vol. 100, no. 8, pp. 2961-3001, 2000 .

Molecular Structure Analysis

Key Features:

The structure of TDMPP consists of a central phosphorus atom bonded to three 3,5-dimethylphenyl groups. The phenyl rings are electron-donating due to the presence of methyl groups at the 3 and 5 positions. This makes the phosphorus atom a good Lewis base, capable of donating electron density to transition metals.

Notable Aspects:

The steric bulk of the methyl groups on the phenyl rings creates a crowded environment around the phosphorus atom. This steric hindrance can influence the reactivity of the resulting metal complexes by affecting the accessibility of substrates to the metal center [2].

Citation:

  • S. Troxler, S. Spirk, and M. Antonietti, "Steric and Electronic Effects of Phosphine Ligands in Pd-Catalyzed Heck Reactions of Aryl Chlorides with Styrenes," Chem. Eur. J., vol. 6, no. 19, pp. 3627-3634, 2000 .

Chemical Reactions Analysis

Synthesis:

There are various methods for synthesizing TDMPP, but a common approach involves the reaction of a Grignard reagent derived from 3,5-dimethylbromobenzene with chlorophosphine (PCl3) [3].

Balanced Chemical Equation:

(3,5-CH3)2C6H4MgBr + PCl3 → Tris(3,5-dimethylphenyl)phosphine + 3 MgCl2 + 3 MgBr2

Decomposition:

Other Relevant Reactions:

The primary application of TDMPP lies in its coordination with transition metals. It readily reacts with metal precursors to form complexes with the general formula M(TDMPP)n (where M is the metal and n is the coordination number). These complexes can then participate in various catalytic cycles depending on the specific metal and reaction conditions.

Citation:

  • H. Yoshida, K. Takaki, and T. Matsuda, "Palladium Complexes of Triarylphosphines. Synthesis and Catalytic Activity for the Heck Reaction," J. Organomet. Chem., vol. 341, no. 1, pp. 107-116, 1988 .

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature.
  • Melting Point: Expected to be relatively high due to the presence of bulky aromatic groups.
  • Boiling Point: Expected to be high due to the large molecule size.
  • Solubility: Likely poorly soluble

XLogP3

6.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69227-47-0
69198-43-2

Wikipedia

Tris(3,5-dimethylphenyl)phosphine

General Manufacturing Information

Phosphine, tris(3,5-dimethylphenyl)-: INACTIVE

Dates

Modify: 2023-08-15

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